molecular formula C8H18Sn B14156995 Stannane, ethenyltriethyl- CAS No. 2117-47-7

Stannane, ethenyltriethyl-

Cat. No.: B14156995
CAS No.: 2117-47-7
M. Wt: 232.94 g/mol
InChI Key: JGEAKEPBGRHMGY-UHFFFAOYSA-N
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Description

Stannane, ethenyltriethyl- is an organotin compound characterized by the presence of a tin atom bonded to an ethenyl group and three ethyl groups. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, ethenyltriethyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common approach involves the reaction of ethenyl halides with triethylstannane under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of stannane, ethenyltriethyl- often involves large-scale stannylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Stannane, ethenyltriethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Tin dioxide and other tin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Stannane, ethenyltriethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a precursor for biologically active tin compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of stannane, ethenyltriethyl- involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with oxygen or nitrogen-containing compounds, facilitating catalytic reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Stannane, ethyltrimethyl-
  • Stannane, methyltriethyl-
  • Stannane, butyltriethyl-

Uniqueness

Stannane, ethenyltriethyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other organotin compounds. This reactivity makes it particularly useful in specific organic synthesis reactions where the ethenyl group can participate in further transformations.

Properties

CAS No.

2117-47-7

Molecular Formula

C8H18Sn

Molecular Weight

232.94 g/mol

IUPAC Name

ethenyl(triethyl)stannane

InChI

InChI=1S/3C2H5.C2H3.Sn/c4*1-2;/h3*1H2,2H3;1H,2H2;

InChI Key

JGEAKEPBGRHMGY-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C=C

Origin of Product

United States

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